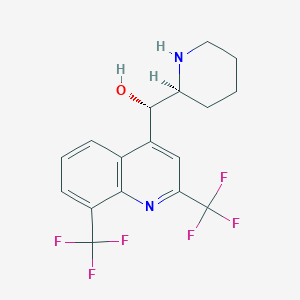

(+)-Threo-Mefloquine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEQGYMUWCZPDN-WFASDCNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146248 | |

| Record name | rel-(αR)-α-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

Crystal density: 1.432 g/cu cm | |

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

58737-31-8, 51744-85-5, 53230-10-7 | |

| Record name | rel-(αR)-α-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58737-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-threo-Mefloquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rel-(alphaR)-alpha-(2R)-2-piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058737318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(αR)-α-(2R)-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REL-(.ALPHA.R)-.ALPHA.-(2R)-2-PIPERIDINYL-2,8-BIS(TRIFLUOROMETHYL)-4-QUINOLINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2GL4S36Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

174-176 °C | |

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Stereoselective Synthesis and Derivatization of + Threo Mefloquine

Enantioselective Synthetic Routes to Threo-Mefloquine

The synthesis of enantiopure threo-mefloquine can be achieved through several distinct strategies, including the resolution of racemic mixtures, the stereochemical conversion from the more common erythro isomer, and de novo enantioselective total synthesis.

Chiral Resolution Techniques for Mefloquine (B1676156) Isomers

The classical method of chiral resolution via the formation of diastereomeric salts has been successfully applied to separate the enantiomers of mefloquine. This technique relies on the differential solubility of diastereomeric salts formed between the racemic mefloquine and a chiral resolving agent.

Researchers have effectively employed chiral acids to resolve mefloquine isomers. For instance, the resolution of a racemic mixture of 11-aminomefloquine, a derivative, was achieved using (+)-mandelic acid. nih.gov This process yielded enantiomerically enriched products through fractional crystallization. Another approach involved the use of (-)-O,O-di(p-toluyl)tartaric acid for the resolution of erythro-mefloquine enantiomers. acs.org The general principle of this method involves the reaction of the racemic base with an enantiomerically pure acid to form a mixture of diastereomeric salts, which can then be separated by physical means, typically crystallization. wikipedia.org Following separation, the desired enantiomer of the base is recovered by treatment with a suitable achiral base.

Table 1: Chiral Resolving Agents for Mefloquine Isomers

| Resolving Agent | Target Compound | Outcome |

|---|---|---|

| (+)-Mandelic acid | 11-Aminomefloquine | Successful separation of enantiomers via crystallization of diastereomeric salts. nih.gov |

Conversion of Erythro-Mefloquine to Threo Isomers

Another approach to achieve this stereochemical inversion involves the formation of an aziridine (B145994) intermediate. nih.gov Under Appel reaction conditions (triphenylphosphine, carbon tetrachloride, and triethylamine), erythro-mefloquine undergoes dehydration to form a threo-configured aziridine, confirmed by X-ray crystallography. nih.gov This aziridine can then be opened to yield threo-mefloquine derivatives. Furthermore, partial epimerization at the C-11 position of an erythro-azide derivative has been observed under basic conditions, providing another route to the threo-configured scaffold. acs.org

Enantioselective Total Synthesis Approaches

Modern asymmetric synthesis provides more direct routes to enantiopure mefloquine isomers, including the threo diastereomers, by establishing the desired stereochemistry from the outset. A variety of catalytic enantioselective methods have been developed to this end.

One notable approach is the use of a palladium-catalyzed borylative alkene isomerization, coupled with a stereoselective aldehyde allylboration, which has been utilized to synthesize all four stereoisomers of mefloquine with high optical purity. thieme-connect.com Other successful strategies include the Sharpless asymmetric dihydroxylation to create key chiral diol intermediates, which can be further elaborated to the target mefloquine isomers. researchgate.netresearchgate.net Additionally, asymmetric transfer hydrogenation using ruthenium catalysts has been employed for the enantioselective reduction of a key ketone intermediate, leading to the synthesis of (+)-erythro-mefloquine, and this methodology can be adapted for the synthesis of the other stereoisomers. researchgate.netthieme-connect.com These methods offer the advantage of producing the desired enantiomer directly, avoiding the need for resolution and the associated loss of 50% of the material. wikipedia.org

Absolute Stereochemical Assignment of (+)-Threo-Mefloquine

The unambiguous determination of the absolute configuration of each mefloquine stereoisomer is crucial for understanding its structure-activity relationship. A combination of X-ray crystallography and comparative analysis with known chiral compounds has been instrumental in this assignment.

X-ray Crystallography Studies of Threo-Mefloquine Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For mefloquine, this has often been achieved by analyzing derivatives containing a chiral auxiliary of known absolute configuration.

For instance, the absolute stereochemistry of (+)-anti- (or threo) and (-)-syn- (or erythro) mefloquine was definitively confirmed by obtaining crystal structures of their derivatives with (S)-(+)-mandelic acid tert-butyldimethylsilyl ether. researchgate.net Similarly, the X-ray structures of derivatives of both (+)-erythro- and (-)-threo-mefloquine (B1223973) with a mandelic acid derivative were used to prove their absolute stereochemistries. researchgate.netresearchgate.net The analysis of a thiourea (B124793) derivative of erythro-mefloquine also provided direct proof of its absolute configuration based on anomalous scattering. nih.gov These crystallographic studies have been pivotal in resolving earlier ambiguities regarding the absolute configuration of the mefloquine isomers. rsc.org

Table 2: Crystallographic Data for Mefloquine Methylsulfonate Monohydrate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇F₆N₂O⁺·CH₃SO₃⁻·H₂O |

| Molecular Weight | 492.4 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/a |

| Unit Cell Dimensions | a = 8.678 Å, b = 28.330 Å, c = 8.804 Å, β = 97.50° |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.52 g cm⁻³ |

Data from a study on racemic mefloquine methylsulfonate monohydrate, which provides insight into the general conformation of the mefloquine molecule. nih.gov

Comparative Stereochemistry with Cinchona Alkaloids

The structural and stereochemical relationship between mefloquine and the Cinchona alkaloids, quinine (B1679958) and quinidine (B1679956), has been a subject of interest due to their shared antimalarial activity. The mefloquine molecule preserves the key chiral centers corresponding to C-8 and C-9 in the Cinchona alkaloids. nih.gov

X-ray crystallography has definitively established the absolute configuration of (-)-mefloquine as (11R, 12S). nih.govresearchgate.netresearchgate.net This allows for a direct comparison with the Cinchona alkaloids. It has been shown that (-)-mefloquine possesses the same absolute stereochemistry as quinine, while (+)-mefloquine shares the same absolute conformation as quinidine. nih.govresearchgate.net This stereochemical correlation is significant as quinidine generally exhibits greater antimalarial potency than quinine, and similarly, (+)-mefloquine has been found to be more potent than (-)-mefloquine against certain strains of Plasmodium falciparum in vitro. nih.gov The difference in activity between the erythro and threo diastereomers of mefloquine is less pronounced than that observed for the Cinchona alkaloids, which is attributed to the greater rotational freedom of the piperidine (B6355638) ring in mefloquine compared to the rigid quinuclidine (B89598) ring of the alkaloids. nih.gov

Synthesis of Threo-Mefloquine Analogs and Derivatives

The chemical scaffold of this compound offers specific sites for structural modification, enabling the synthesis of a diverse range of analogs and derivatives. The primary points for derivatization are the secondary alcohol at position 11 and the secondary amine of the piperidine ring at position 13. These modifications are crucial for exploring structure-activity relationships and developing new compounds with potentially enhanced or novel biological activities.

Modification at Position 11 (Secondary Alcohol)

The secondary alcohol at position 11 of the this compound molecule is a key site for chemical transformations. Modifications at this position can significantly alter the compound's properties.

One notable transformation involves the conversion of the hydroxyl group into an azido (B1232118) group. This is often achieved through a Mitsunobu reaction, which proceeds with an inversion of configuration. For instance, the displacement of the hydroxyl group in N-benzyl-threo-mefloquine under Mitsunobu conditions yields the corresponding azide (B81097) derivative in good yield. nih.govacs.org This azide can then serve as a precursor for other functional groups, most notably an amino group, through reduction.

Another approach to modifying the C-11 position is through the reaction of N-acetylated mefloquine with thionyl chloride. nih.gov This reaction leads to the formation of an O-acetyl derivative with an inversion of configuration at position 11, proceeding through a probable oxazolinium species. nih.gov Subsequent acid hydrolysis of the acetyl group then affords the threo-mefloquine isomer. nih.gov

Furthermore, direct treatment of 13-benzyl-mefloquine isomers with thionyl chloride can produce intermediate 11-chloro derivatives. nih.govacs.org These chloro-derivatives are also valuable intermediates for the synthesis of other analogs.

A summary of representative modifications at position 11 is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| N-benzyl-threo-mefloquine | Mitsunobu reaction | N-benzyl-threo-11-azidomefloquine | Hydroxyl to Azide |

| (+)-(11R,12S)-N-acetyl mefloquine | Thionyl chloride, then acid hydrolysis | (+)-(11S,12S)-threo-mefloquine hydrochloride | Inversion of configuration at C-11 |

| 13-benzyl-mefloquine | Thionyl chloride | 11-chloro-13-benzyl-mefloquine | Hydroxyl to Chloro |

Preparation of Chiral Vicinal Diamines from Threo-Mefloquine

The synthesis of chiral vicinal diamines from threo-mefloquine represents a more complex derivatization that involves modifications at both the C-11 and N-13 positions. These 1,2-diamines are of significant interest as they can act as chiral ligands or organocatalysts. nih.govacs.orgresearchgate.net

A common synthetic route to these diamines begins with the protection or alkylation of the piperidine nitrogen (N-13). For instance, threo-mefloquine can be N-benzylated. nih.govacs.org Following this, the hydroxyl group at C-11 is converted to an azide, typically under Mitsunobu conditions, which results in an inversion of stereochemistry at this center. nih.govacs.org

The final step is the reduction of the azido group to a primary amine. Hydrogenation is a frequently employed method for this transformation. nih.govacs.org Depending on the reaction conditions (e.g., acidic or non-acidic), the N-benzyl group may or may not be cleaved, leading to either a primary-secondary diamine or a primary-tertiary diamine. nih.govacs.org

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | N-Alkylation | Benzyl bromide | N-benzyl-threo-mefloquine |

| 2 | Azidation | Mitsunobu reaction (e.g., DPPA, DIAD) | N-benzyl-11-azido-mefloquine |

| 3 | Reduction | Hydrogenation (e.g., H2, Pd/C) | N-benzyl-11-aminomefloquine or 11-aminomefloquine |

This synthetic sequence highlights the utility of this compound as a chiral scaffold for the preparation of complex and valuable chiral diamines.

Neuropharmacological and Toxicological Research on + Threo Mefloquine

Comparative Neurotoxicity of Mefloquine (B1676156) Stereoisomers

The neurotoxicity of mefloquine is not uniform across its stereoisomers. Comparative studies have been conducted to elucidate the differential toxic effects between the erythro and threo diastereomers, as well as their respective enantiomers.

In Vitro Cellular Viability and Tubulogenesis Assays

While much of the in vitro research has focused on the more common erythro isomers, some studies provide insight into the comparative cytotoxicity of the threo form. For instance, in studies against Mycobacterium avium, the Minimum Inhibitory Concentrations (MICs) for (+)-erythro- and (−)-erythro-mefloquine were 32 μg/ml, whereas the MICs for both (+)-threo- and (−)-threo-mefloquine were found to be 64 μg/ml, suggesting lower potency of the threo isomers in that specific context. Other research has noted that the (-)-erythro isomer is more toxic than its (+) antipode.

In Vivo Behavioral and Physiological Toxicity Models (e.g., Small-Fish Model)

A key study utilizing a small-fish model (goldfish) provided direct comparative data on the neurotoxicity of threo- and erythro-mefloquine. This model is used for the early detection of neurotoxic effects of new drugs.

In a subsequent experiment, fish were exposed to a lower dose (14.25 mg/L) for 3.5 hours, and behavioral effects were assessed 24 hours later. Erythro-mefloquine was found to reduce locomotion and showed a tendency to increase freezing behavior. Conversely, threo-mefloquine produced no observable behavioral effects at this dose. These results demonstrate that threo-mefloquine has less severe toxic effects compared to erythro-mefloquine in this in vivo model.

Table 1: Comparative Toxicity of Mefloquine Diastereomers in Goldfish Model

| Dose | Erythro-Mefloquine Effects | Threo-Mefloquine Effects |

|---|---|---|

| 43 mg/L | Severe motor and respiratory problems | Less severe motor/respiratory impairments |

| 21.5 mg/L | Severe motor and respiratory problems | No motor/respiratory impairments observed |

| 14.25 mg/L | Reduced locomotion, tendency for increased freezing | No behavioral effects observed |

Data sourced from Maaswinkel et al. (2015).

Differential Effects on Cellular Processes and Protein Expression

The different stereoisomers of mefloquine exhibit varied effects on fundamental cellular processes. The antimalarial action of mefloquine involves targeting the 80S ribosome of the parasite to inhibit protein synthesis. Specifically, (+)-erythro-mefloquine has been shown to interact with residues of the ribosomal protein PfuL13. While detailed protein expression studies focusing exclusively on (+)-threo-mefloquine are limited, the variation in activity and toxicity among isomers suggests that their interactions with cellular machinery, including protein targets, are likely distinct. For example, some mefloquine derivatives from both erythro- and threo-mefloquine have been described as antagonists of the human adenosine (B11128) A2A receptor, indicating differential engagement with cellular proteins.

Mechanisms of Neurotoxicity and Stereoisomer-Specific Contributions

Interactions with Neurotransmitter Receptors (e.g., Serotonin (B10506) 5-HT2A, Adenosine A2A)

The interaction with neurotransmitter receptors is a significant proposed mechanism for mefloquine's neuropsychiatric side effects. The (-)-erythro enantiomer, in particular, has been shown to have a high affinity for the adenosine A2A receptor in the brain, an interaction believed to contribute to adverse effects. In contrast, the (+)-erythro enantiomer does not bind as tightly to these receptors.

Further research has clarified the position of the threo isomers in this context. One study showed that the (-)-enantiomer of erythro-mefloquine had a stronger binding affinity for the adenosine A2A receptor than the (-)-enantiomer of threo-mefloquine. This suggests that the threo diastereomers may have a reduced potential for the specific neurotoxic effects that are mediated by A2A receptor binding.

Modulation of Cholinesterase Activity

Mefloquine has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and this inhibition is stereospecific. Studies focusing on the erythro enantiomers have found that (-)-erythro-mefloquine is a more potent inhibitor of both enzymes compared to (+)-erythro-mefloquine. This has led to the hypothesis that the reduced cholinesterase inhibitor activity of the (+)-erythro enantiomer might lead to a lower frequency of certain adverse reactions.

While direct, quantitative inhibitory data (e.g., IC50 values) for the threo isomers are not as widely published, the established stereospecificity of this interaction implies that the (+)-threo isomer would also possess a distinct inhibitory profile. The conformation of the molecule, specifically the "N-C-C-O" segment, appears to be critical for good inhibitory activity, and conformational analyses have shown that erythro and threo isomers exist differently in solution, which likely influences their interaction with cholinesterases.

Effects on Gap Junction Intercellular Communications (e.g., Pannexin-1 Currents, Connexin 36)

Mefloquine is recognized for its role as an inhibitor of gap junction channels, which are crucial for direct intercellular communication in the nervous system. Research indicates that mefloquine can block channels formed by connexin proteins and pannexins. biorxiv.orgplos.org Specifically, it is a potent blocker of Connexin 36 (Cx36), a protein essential for the formation of neuronal gap junctions. frontiersin.orgnih.gov This blockade can disrupt the rapid transmission of electrical signals and synchronous firing among interconnected neurons. plos.org

Studies comparing the different stereoisomers of mefloquine have revealed varying potencies. For instance, research on Pannexin-1 (Panx1) currents demonstrated a notable difference in sensitivity between the threo and erythro diastereomers. One study found that the (-)-threo-(11R/2'R)-mefloquine diastereomer was approximately twenty times less potent at blocking Panx1 currents compared to the (±)-erythro-(R/S)-mefloquine racemate. nih.govnih.gov However, specific research on the effects of the this compound enantiomer on Panx1 currents is limited, with some sources noting it is not commercially available and has not been tested. ucalgary.ca

Regarding Connexin 36, mefloquine is considered a specific inhibitor, affecting it at much lower concentrations than other connexins like Cx43, Cx32, and Cx26. biorxiv.orgplos.org The IC₅₀ for mefloquine blocking Cx36 channels has been reported to be approximately 300 nM. plos.org While this highlights the sensitivity of Cx36 to mefloquine, specific data isolating the effect of the (+)-threo enantiomer on Cx36 are not extensively detailed in the available literature.

Table 1: Comparative Effects of Mefloquine Isomers on Pannexin-1 Currents

| Compound | Effect on Pannexin-1 Currents | Potency | Source |

|---|---|---|---|

| (±)-erythro-(R/S)-mefloquine | Inhibition | High (IC₅₀ ~50 nM for racemic erythro form) | nih.govucalgary.ca |

| (-)-threo-(11R/2'R)-mefloquine | Inhibition | Lower than erythro form | nih.govucalgary.ca |

Alterations in Calcium Homeostasis

Mefloquine has been shown to disrupt neuronal calcium homeostasis, a critical process for normal cellular function and signaling. nih.govnih.gov The compound can mobilize calcium stores from the endoplasmic reticulum (ER) and trigger a sustained influx of calcium from the extracellular space. nih.govgoogle.com This disruption of calcium balance is considered a potential mechanism contributing to the drug's neurotoxicity. nih.govnih.govpsu.edu

The effects of mefloquine on calcium homeostasis have been described as similar to those induced by the ionophore ionomycin, which also depletes ER calcium stores. nih.gov Studies using primary rat cortical neurons have linked this calcium dysregulation to a broader ER stress response. nih.gov While these findings establish a clear role for mefloquine in altering neuronal calcium levels, specific investigations into the distinct effects of this compound on these processes are not available in the reviewed scientific literature.

Role of Oxidative Stress Response and Neuroinflammation

Research has indicated that mefloquine can induce oxidative stress and neuroinflammation, which are implicated in its neurotoxic effects. researchgate.netembopress.org In studies using primary rat cortical neurons, mefloquine treatment led to a concentration-dependent decrease in the antioxidant glutathione (B108866) (GSH) and a corresponding increase in F2-isoprostanes, which are markers of lipid peroxidation. nih.gov This induction of oxidative stress may be linked to synaptodendritic degeneration. nih.gov The relationship between the disruption of calcium homeostasis, the ER stress response, and the oxidative stress response appears to be a key element in mefloquine-induced neurodegeneration. nih.gov

Furthermore, mefloquine has been identified as an inhibitor of the NLRP3 inflammasome, a key component of the inflammatory response. embopress.orgembopress.org By inhibiting the NLRP3 inflammasome, mefloquine can reduce the secretion of pro-inflammatory cytokines like IL-1β. embopress.org This suggests a complex role for the compound in modulating neuroinflammatory pathways. Despite these general findings for mefloquine, there is a lack of specific data detailing the role of the this compound isomer in oxidative stress and neuroinflammation.

Impact on Cellular Bioenergetics

Mefloquine has been found to negatively affect the cellular bioenergetics of neuronal cells. researchgate.net Studies conducted on human neuroblastoma SH-SY5Y cells showed that mefloquine caused a concentration-dependent and exposure-duration-dependent decrease in cellular ATP levels. mdpi.com A significant depletion in ATP production was observed at concentrations of ≥1 µM after 24 hours of exposure, indicating an adverse impact on mitochondrial function and energy metabolism. mdpi.com This disruption of cellular bioenergetics was detected at lower concentrations than those causing overt cytotoxicity, suggesting it is a sensitive indicator of mefloquine-induced neuronal stress. mdpi.com Specific research isolating the impact of this compound on cellular bioenergetics has not been identified in the reviewed literature.

Central Nervous System (CNS) Penetration and Accumulation Studies

Mefloquine is known to cross the blood-brain barrier and accumulate in the central nervous system. google.comasm.orgnih.gov This penetration is a critical factor in its potential to cause neurological and psychiatric effects. nih.gov Postmortem analyses of human brains have shown that mefloquine can reach concentrations as high as 35 to 50 µM. asm.org

Studies on the stereoselective distribution of mefloquine have indicated differences between its enantiomers. Research has suggested that the (+) enantiomer of the erythro form accumulates in the brain, whereas the (-) enantiomer appears to have lower penetration. google.com However, specific quantitative data regarding the CNS penetration and accumulation of the this compound isomer is not well-documented in the available scientific literature.

Structure-Activity Relationships in Neurotoxicity Profiling

The neurotoxicity of mefloquine is influenced by its stereochemistry, with different isomers exhibiting varying toxicological profiles. researchgate.netnih.gov A study comparing the diastereomers in a goldfish model found that threo-mefloquine had less severe toxic effects compared to erythro-mefloquine. researchgate.netnih.gov Goldfish exposed to erythro-mefloquine showed significant motor and respiratory problems, which were less severe or absent in the threo-mefloquine group. nih.gov

In vitro toxicity studies on embryonic rat neurons provided further insight into the structure-activity relationship. These preliminary evaluations indicated that the (+)-erythro-enantiomer was significantly less toxic than its (-) counterpart and both the (+) and (-) threo-mefloquine isomers. nih.gov Specifically, (+)-erythro-mefloquine was reported to be 87% and 91% less toxic than (+)-threo- and (-)-threo-mefloquine (B1223973), respectively, in this model. nih.gov This suggests that the threo configuration may be associated with higher neurotoxicity in this specific assay.

Table 2: Comparative Neurotoxicity of Mefloquine Isomers in Embryonic Rat Neurons

| Isomer | Relative Toxicity | Source |

|---|---|---|

| (+)-erythro-mefloquine | Baseline (Least Toxic) | nih.gov |

| (-)-erythro-mefloquine | More toxic than (+) erythro | nih.gov |

| This compound | ~87% more toxic than (+) erythro | nih.gov |

Resistance Mechanisms and Modulation in the Context of + Threo Mefloquine

Parasite Resistance Mechanisms to Mefloquine (B1676156) (General)

The primary mechanisms of resistance to mefloquine in Plasmodium falciparum, the deadliest malaria parasite, involve alterations in drug transport and accumulation within the parasite's digestive vacuole.

The P. falciparum multidrug resistance gene 1 (pfmdr1) is a key player in modulating the parasite's susceptibility to a range of antimalarials, including mefloquine. This gene encodes a transport protein, PfMDR1, located on the membrane of the parasite's digestive vacuole. plos.orgfrontiersin.org Resistance to mefloquine is strongly associated with an increase in the copy number of the pfmdr1 gene. nih.govnih.govasm.orgasm.orgresearchgate.net

An increased number of copies of the pfmdr1 gene leads to overexpression of the PfMDR1 protein. frontiersin.org This is believed to enhance the transport of mefloquine, potentially into the digestive vacuole, which can reduce the drug's access to its primary target or facilitate its sequestration. nih.govresearchgate.net Studies have shown a direct correlation between increased pfmdr1 copy number and treatment failure with both mefloquine monotherapy and artesunate-mefloquine combination therapy. nih.govresearchgate.net For example, an increased pfmdr1 copy number was found to be the most significant determinant of both in vitro and in vivo mefloquine resistance. nih.gov

In addition to copy number variations, single nucleotide polymorphisms (SNPs) in the pfmdr1 gene can also influence mefloquine susceptibility, sometimes in a counterintuitive manner. Certain mutations, such as N86Y, have been associated with increased susceptibility to mefloquine while conferring resistance to other drugs like chloroquine (B1663885). plos.orgnih.gov This phenomenon, known as collateral sensitivity, highlights the complex role of PfMDR1 in drug transport. plos.org

Table 1: Selected pfmdr1 Gene Variations and Their Impact on Mefloquine Susceptibility

| Gene Variation | Effect on Mefloquine Susceptibility | Associated Findings |

| Increased Copy Number | Decreased (Resistance) | The most important determinant for in vitro and in vivo resistance. nih.govnih.govresearchgate.net Associated with higher mefloquine IC50 values. asm.org |

| N86Y Polymorphism | Increased (Sensitivity) | In isolates with a single pfmdr1 copy, this mutation is linked to lower mefloquine IC50 values. nih.gov This is an example of collateral sensitivity. plos.org |

| S1034C/N1042D Polymorphisms | No direct major impact on mefloquine, but associated with reduced artesunate (B1665782) sensitivity. nih.gov | These mutations can modulate the response to partner drugs in combination therapies. |

This table summarizes general findings for mefloquine. Data specific to the (+)-threo isomer is limited.

Drug efflux, the active transport of a drug out of its site of action, is a fundamental mechanism of resistance. In P. falciparum, this process is mediated by transporter proteins that can reduce the intracellular concentration of antimalarial compounds.

The P. falciparum chloroquine resistance transporter (PfCRT) is another critical protein located on the parasite's digestive vacuole membrane. While its name is derived from its primary role in chloroquine resistance, mutant forms of PfCRT have been shown to transport other quinoline (B57606) drugs. plos.orgplos.orgnih.gov Specifically, chloroquine-resistant isoforms of PfCRT can efflux drugs like mefloquine from the digestive vacuole, thereby reducing their concentration at the site of action. plos.org However, it's noteworthy that the wild-type PfCRT does not transport mefloquine. plos.org The interplay between PfCRT and PfMDR1 mutations can lead to complex resistance phenotypes, including collateral sensitivity, where resistance to one drug leads to hypersensitivity to another. plos.orgplos.org

Approaches to Circumvent Resistance in Mefloquine Analogs

To combat the growing threat of antimalarial drug resistance, researchers are exploring various strategies. These include modifying the chemical structure of existing drugs and repurposing them for new applications.

Modifying the chemical scaffold of mefloquine is a promising approach to develop new analogs with enhanced potency and the ability to overcome existing resistance mechanisms. mdpi.comnih.gov The mefloquine molecule has two primary sites that have been targeted for chemical modification: the secondary alcohol at position 11 and the piperidine (B6355638) nitrogen atom. mdpi.comresearchgate.net

By altering these positions, chemists can change the molecule's properties, such as its ability to interact with its target or its susceptibility to resistance mechanisms. For example, converting the erythro-mefloquine to the threo isomer has been achieved through a multi-step process, although this particular modification did not show substantial differences in activity in one mouse model study. mdpi.com Other modifications include the introduction of different chemical groups to create derivatives with improved activity against not only malaria parasites but also other pathogens like Mycobacterium tuberculosis. mdpi.com The goal of these modifications is often to create compounds that are not recognized by the parasite's efflux pumps or that have an altered mechanism of action. acs.orgtandfonline.com

Table 2: Examples of Mefloquine Scaffold Modifications

| Modification Type | Target Site | Desired Outcome | Example Compound Class |

| Esterification/Etherification | Position 11 (alcohol) | Improved pharmacokinetic properties or creation of hybrid molecules. | Mefloquine-artemisinin hybrids. mdpi.com |

| N-Alkylation/N-Acylation | Piperidine Nitrogen | Enhanced activity, altered target binding, or reduced CNS side effects. | N-benzylmefloquine derivatives. mdpi.com |

| Stereochemical Inversion | Position 11 | Creation of different diastereomers (e.g., threo from erythro) to probe structure-activity relationships. | (+)-(11S,12S)-threo-mefloquine. mdpi.com |

| Ring Modification | Piperidine Ring | Development of analogs with novel side chains to evade resistance and reduce toxicity. | Analogs with non-piperidine side chains. biorxiv.org |

This table provides a general overview of modification strategies for the mefloquine scaffold.

An innovative approach to circumventing resistance involves repurposing existing drugs as adjuvants to enhance the efficacy of other antimicrobial agents. Mefloquine has shown significant promise in this area, particularly as an adjuvant for antibiotics against multidrug-resistant bacteria. nih.govfrontiersin.orgnih.gov

Mefloquine has demonstrated the ability to potentiate the activity of β-lactam antibiotics, such as oxacillin, against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The proposed mechanism for this synergistic effect involves mefloquine's ability to disrupt the bacterial cell membrane. mdpi.comasm.org By altering the fluidity of the membrane, mefloquine appears to weaken the bacterium's defenses, making it more susceptible to the action of the primary antibiotic. mdpi.comasm.org

This adjuvant activity is not limited to β-lactams. Mefloquine has also been shown to work synergistically with other classes of antibiotics, including quinolones and antituberculosis drugs. nih.govfrontiersin.orgnih.gov The potential mechanisms are thought to include the inhibition of bacterial efflux pumps and the disruption of biofilm formation, in addition to membrane destabilization. nih.govnih.gov This line of research opens up new therapeutic possibilities for treating challenging bacterial infections by revitalizing the existing antibiotic arsenal. nih.gov

Table 3: Mefloquine as an Antibiotic Adjuvant

| Antibiotic Class | Target Organism | Observed Synergistic Effect | Proposed Mechanism |

| β-lactams (e.g., Oxacillin) | Staphylococcus aureus (MSSA & MRSA) | Potentiates activity, restoring susceptibility in resistant strains. nih.govmdpi.com | Disruption of bacterial cell membrane fluidity. mdpi.comasm.org |

| Aminoglycosides (e.g., Gentamicin) | Staphylococci, Pneumococci | Additive effects; decreases the MIC of the aminoglycoside. nih.gov | Increased membrane permeability. nih.gov |

| Various (e.g., Colistin, Quinolones) | Multidrug-resistant bacteria | Synergistic bacteriostatic effects. nih.govnih.gov | Inhibition of antibiotic efflux, disruption of membrane integrity, and disturbance of biofilm formation. nih.govnih.gov |

This table summarizes the findings on mefloquine's role as an antibiotic adjuvant.

Advanced Research Methodologies and Future Directions

Application of Advanced Spectroscopic and Imaging Techniques

Modern spectroscopic and imaging technologies have provided unprecedented insights into the molecular behavior of (+)-Threo-Mefloquine. These methods are crucial for mapping its interactions with biological targets and confirming its precise three-dimensional structure.

Cryo-Electron Microscopy for Target Binding Site Mapping

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of biological macromolecules in their near-native states. This technique was instrumental in identifying a key molecular target of mefloquine (B1676156). Researchers successfully solved a 3.2 Å resolution cryo-EM structure of the Plasmodium falciparum 80S ribosome in a complex with the (+)-mefloquine enantiomer. nih.gov This landmark study revealed that mefloquine binds to the GTPase-associated center on the ribosome, a critical site for protein synthesis. nih.gov

The detailed map generated from the cryo-EM data showed the precise binding pocket, enabling the identification of specific amino acid residues that interact with the drug. nih.gov This structural information not only confirmed that mefloquine acts as a protein synthesis inhibitor but also highlighted an empty pocket within the binding site, suggesting a clear path for structure-guided drug design. nih.govnih.gov The success of this approach demonstrates the immense potential of cryo-EM to guide the development of next-generation mefloquine derivatives with enhanced potency. nih.govnih.gov

NMR Studies for Intermolecular Interaction Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the conformational dynamics and intermolecular interactions of mefloquine isomers. 1H-NMR studies have been particularly insightful for understanding the solution-state behavior of the threo and erythro diastereomers. acs.org

These studies have shown that while the erythro isomer tends to exist in a single predominant conformation in solution, the threo isomer is present as a dynamic mixture of two stable conformers. acs.org This conformational flexibility is a key characteristic of the threo configuration. Furthermore, specialized NMR studies have been conducted to compare and elucidate the intermolecular interactions between mefloquine-based chiral selectors and acidic chiral compounds, providing a deeper understanding of the molecular recognition mechanisms at play. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. mdpi.com While a direct crystal structure of this compound was not the primary focus of initial studies, its absolute stereochemistry has been unequivocally established through a combination of X-ray crystallography and stereospecific synthesis.

The absolute configuration of the enantiomers of erythro-mefloquine was determined first. X-ray analysis of the hydrochloride salt of (-)-erythro-mefloquine established its configuration as (11R, 12S). nih.gov Consequently, the more active antimalarial enantiomer, (+)-erythro-mefloquine, has the (11S, 12R) configuration. rsc.orgchemistryviews.orgnih.gov

The absolute configuration of the threo isomers was then confirmed through chemical transformations where the erythro form was converted to the threo form. For instance, (+)-(11R, 12S)-N-acetyl mefloquine (derived from the erythro isomer) undergoes a rearrangement with inversion of configuration at the C11 position to yield (+)-(11S, 12S)-threo-mefloquine hydrochloride. mdpi.com This establishes the absolute configuration of this compound as (11S, 12S). The structure of a key aziridine (B145994) intermediate possessing the threo configuration has also been confirmed by X-ray analysis. mdpi.com

In Silico Modeling and Computational Chemistry

Computational approaches are indispensable in modern drug discovery, providing predictive models that complement and guide experimental research. For this compound, these methods have been used to model its interactions with receptors and to predict the pharmacological differences among its stereoisomers.

Drug-Receptor Interaction Modeling

Building on the structural data from cryo-EM, detailed drug-receptor interaction modeling has been performed. The high-resolution structure of the P. falciparum ribosome bound to (+)-mefloquine serves as a template for in silico analysis. nih.gov Comparative structural modeling between the parasite and human ribosomes revealed key differences in the binding pocket, such as non-conservative amino acid substitutions, which can be exploited for designing parasite-specific inhibitors. nih.gov

Beyond its antimalarial target, computational docking studies have been used to investigate mefloquine's interactions with other proteins. In silico modeling predicted that mefloquine could act as a dual inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a finding that was later supported by in vitro enzymatic assays. mdpi.comresearchgate.net Flexible alignment modeling has also been used to compare the 3D structure of mefloquine with other antimalarial aminoalcohols to rationalize stereospecificity. nih.gov These modeling efforts are crucial for understanding both the therapeutic actions and potential off-target effects of the compound. thermofisher.comschrodinger.com

Prediction of Stereoisomer-Specific Pharmacological Profiles

A significant body of research has focused on the distinct pharmacological profiles of mefloquine's four stereoisomers. It has been found that the stereochemistry at the two chiral centers profoundly influences both efficacy and safety.

In vitro and in silico studies have demonstrated that the enantiomers have different interactions with various biological targets. A critical finding is that (-)-mefloquine binds to central nervous system adenosine (B11128) receptors, an interaction believed to contribute to neuropsychiatric side effects. google.com In contrast, the (+)-enantiomer, including this compound, shows significantly less activity at these receptors, suggesting a more favorable safety profile. google.com Similarly, stereoselective interactions have been observed with serotonin (B10506) receptors, where mefloquine acts as a partial agonist. oregonstate.edu

Regarding antimalarial activity, while some studies suggest the four diastereomers have similar in vitro potency, others indicate that the (-)-threo and (-)-erythro isomers can be up to two times less active against malaria parasites. nih.govnih.gov The (+)-erythro enantiomer is generally considered the most active against P. falciparum. researchgate.net These differences underscore the importance of stereochemistry in the pharmacological profile of mefloquine.

Table of Research Findings for this compound

| Methodology | Key Finding | Significance | Reference |

|---|---|---|---|

| Cryo-Electron Microscopy | Mapped the binding site of (+)-mefloquine to the P. falciparum 80S ribosome at 3.2 Å resolution. | Identified the molecular target for antimalarial activity and provided a basis for structure-based drug design. | nih.gov |

| NMR Spectroscopy | The threo isomer exists as a mixture of two stable conformers in solution. | Revealed the conformational flexibility of the threo configuration compared to the erythro form. | acs.org |

| Single-Crystal X-ray Diffraction | Established the absolute configuration as (11S, 12S) via chemical correlation from the (11S, 12R) (+)-erythro isomer. | Provided definitive proof of the compound's three-dimensional structure. | mdpi.com |

| Drug-Receptor Modeling | Predicted binding and inhibition of human cholinesterases (AChE and BuChE). | Helped to understand potential off-target effects and mechanisms of neurotoxicity. | mdpi.comresearchgate.net |

| Stereoisomer Profiling | The (+)-enantiomer shows significantly less binding to CNS adenosine receptors than the (-)-enantiomer. | Suggests a reduced potential for certain neuropsychiatric side effects for the (+) isomers. | google.com |

Development of Novel Assay Systems for Stereoisomer Evaluation

The distinct pharmacological profiles of mefloquine's stereoisomers necessitate advanced assay systems to evaluate their specific contributions to efficacy and toxicity. Modern methodologies are moving beyond simple efficacy screens to more nuanced, high-throughput, and biologically relevant models.

High-Throughput Screening for Enantiomer-Specific Effects

High-throughput screening (HTS) has become instrumental in dissecting the enantiomer-specific activities of mefloquine. As a preliminary step to identifying novel therapies, one HTS campaign screened the Spectrum collection, a library of 2,000 approved drugs and biologically active molecules, for anti-JCV (JC virus) activity in an in vitro infection assay. asm.org This screen successfully identified mefloquine as a potent inhibitor. asm.org Subsequent, more focused testing on the separated enantiomers revealed that they had similar efficacies against JCV, with the (R,S) enantiomer being only slightly more active. asm.org

Affinity mass spectrometry (MS) represents another HTS strategy that has been applied to discover new antagonists of the A2A adenosine receptor, a known target for the (-)-erythro enantiomer of mefloquine, which is linked to neuropsychiatric side effects. researchgate.netgoogle.com Such label-free, quantitative affinity MS screens can analyze large pools of compounds to identify and discriminate between high- and low-affinity ligands for membrane receptor targets, a significant challenge in pharmaceutical research. researchgate.net

Advanced In Vitro and In Vivo Models for Efficacy and Toxicity

To better predict the clinical performance of mefloquine stereoisomers, researchers are employing sophisticated preclinical models that offer greater biological relevance.

In Vitro Models Preliminary toxicity evaluations have utilized embryonic rat cell neurons to assess the neurotoxic potential of mefloquine's isomers. These studies revealed that (+)-threo- and (-)-threo-mefloquine (B1223973) were significantly more toxic than the erythro enantiomers. Specifically, (+)-erythro-mefloquine was found to be approximately 87% and 91% less toxic than the (+)-threo and (-)-threo isomers, respectively. nih.gov

In Vivo Models The C57BL/6 beige mouse model has been crucial for studying disseminated Mycobacterium avium infection. nih.gov In this model, mice were infected intravenously and subsequently treated orally with individual mefloquine isomers. nih.gov This approach demonstrated that while the racemic mixture had a bactericidal effect, the (+)-erythro-enantiomer produced a significantly greater reduction in bacterial load, whereas mice treated with either (+)- or (-)-threo-mefloquine showed bacterial loads similar to untreated controls. nih.govasm.org

For behavioral toxicology, a small-fish model using goldfish (Carassius auratus) has been developed for the early detection of neurotoxic effects. science.gov In this system, fish were exposed to either erythro- or threo-mefloquine, and their behavior was monitored using an automated 3D tracking system. science.gov The results showed that erythro-mefloquine caused severe motor and respiratory problems at high doses and reduced locomotion at lower doses. science.govnih.gov In contrast, threo-mefloquine produced less severe motor impairments at high concentrations and had no observable behavioral effects at lower doses, highlighting its reduced toxicity profile in this model. science.govnih.govresearchgate.net

Table 1: In Vitro Activity and Toxicity of Mefloquine Stereoisomers

| Stereoisomer | Test System/Organism | Endpoint | Result |

|---|---|---|---|

| This compound | Mycobacterium avium | Minimum Inhibitory Concentration (MIC) | 64 µg/ml. nih.govasm.org |

| (-)-Threo-Mefloquine | Mycobacterium avium | Minimum Inhibitory Concentration (MIC) | 64 µg/ml. nih.govasm.org |

| This compound | Embryonic Rat Cell Neurons | Toxicity | 91% more toxic than (+)-erythro-mefloquine. nih.gov |

| (-)-Threo-Mefloquine | Embryonic Rat Cell Neurons | Toxicity | 87% more toxic than (+)-erythro-mefloquine. nih.gov |

| (+)-Erythro-Mefloquine | Plasmodium falciparum | Antimalarial Activity (IC₅₀) | 1.69 to 1.95 times more active than the (-)-isomer. dtic.mil |

| This compound | Plasmodium falciparum | Antimalarial Activity (IC₅₀) | 1.69 to 1.95 times more active than the (-)-isomer. dtic.mil |

Investigation of Synergistic and Antagonistic Interactions with Other Agents

Research into this compound extends to its potential use in combination with other therapeutic agents, aiming to enhance efficacy, overcome resistance, and broaden its therapeutic applications.

Combination Therapies for Malaria and Other Infections

The use of mefloquine in combination therapies is well-established, particularly for malaria. The combination of artesunate (B1665782) and mefloquine (ASMQ) was developed in Thailand in 1994 to combat emerging drug resistance and has been recommended by the World Health Organization (WHO) as a first-line treatment for uncomplicated P. falciparum malaria. dndi.orgnih.govdndi.org

Beyond malaria, mefloquine and its enantiomers have been evaluated in combination regimens for other infectious diseases. In a murine aerosol model of Mycobacterium avium infection, mefloquine and its erythro-enantiomers were tested in combination with clarithromycin (B1669154) and ethambutol, replacing rifampicin (B610482) from the standard care regimen. plos.org The results showed that these mefloquine-containing combinations were as effective as the standard rifampicin-containing therapy in reducing bacterial load in the lungs over a three-month period. plos.org While this study focused on the erythro isomers due to the weaker in vitro activity of the threo isomers against M. avium, it underscores the potential of the mefloquine scaffold in combination treatments for mycobacterial infections. nih.govplos.org Mefloquine has also been shown to have an additive effect when administered with moxifloxacin (B1663623) against M. avium. nih.gov

Mefloquine as a Broad-Spectrum Adjuvant

A promising area of research is the repurposing of mefloquine as a broad-spectrum antibiotic adjuvant. nih.govresearchgate.net An adjuvant is a substance that enhances the efficacy of another drug but may not have direct activity itself. google.com Mefloquine has demonstrated synergistic bacteriostatic effects when combined with a range of antibiotics against multidrug-resistant bacteria. researchgate.net These include colistin, β-lactams, quinolones, linezolid, and antituberculosis drugs. researchgate.netresearchgate.net

The proposed mechanisms for these synergistic effects include the inhibition of bacterial efflux pumps and the disruption of bacterial cell membrane integrity. researchgate.net By interfering with these general resistance mechanisms, mefloquine can restore the susceptibility of resistant bacterial strains to conventional antibiotics. nih.gov This suggests that mefloquine and its analogs, potentially including this compound, could be developed as candidates for combination therapy to combat the growing threat of antimicrobial resistance. researchgate.netresearchgate.net Furthermore, analogs of mefloquine have recently been reported to possess broad-spectrum antifungal activity, indicating the scaffold's potential beyond antibacterial applications. nih.gov

Table 2: Efficacy of Mefloquine Enantiomers in Murine Model of M. avium Infection

| Treatment Group | Dosing | Outcome (Bacterial Load in Spleen/Liver) | Reference |

|---|---|---|---|

| This compound | 40 mg/kg/day (oral) | Similar to untreated control. nih.gov | nih.gov |

| (-)-Threo-Mefloquine | 40 mg/kg/day (oral) | Similar to untreated control. nih.gov | nih.gov |

| (+)-Erythro-Mefloquine | 40 mg/kg/day (oral) | Significant bactericidal activity; greater reduction than mefloquine. nih.gov | nih.gov |

| Mefloquine (Racemic) | 40 mg/kg/day (oral) | Bactericidal effect. nih.gov | nih.gov |

| Untreated Control | Drug vehicle only | Baseline level of infection. nih.gov | nih.gov |

Elucidation of Novel Molecular Targets for this compound

While much of the research on mefloquine's molecular targets has focused on the clinically used erythro isomers, several findings provide insight into potential targets for the threo diastereomers. In vitro studies against Plasmodium falciparum have shown that the (+)-isomers of both mefloquine and its threo analog are 1.69 to 1.95 times more active than their corresponding (-)-isomers, indicating that the absolute stereochemistry at both chiral centers influences its antimalarial potency. dtic.mil

A significant breakthrough in understanding mefloquine's mechanism of action was the discovery that it targets the 80S ribosome of P. falciparum to inhibit protein synthesis. mdpi.com This represents a novel molecular target distinct from those of many other antimalarials. While this was determined for the erythro form, it is a plausible target for the threo isomers as well, with stereochemistry likely influencing binding affinity and inhibitory activity.

In the context of its role as an antibiotic adjuvant, mefloquine's "targets" are broader bacterial defense mechanisms rather than specific enzymes. researchgate.net Research suggests it disrupts the integrity of the bacterial cell membrane and inhibits efflux pumps, which contribute to multidrug resistance. researchgate.net

Studies investigating repurposed drugs have also identified mefloquine as a potent agent against multidrug-resistant clinical isolates of Mycobacterium tuberculosis. nih.govresearchgate.net Although in vitro studies have shown that the threo isomers are less active against M. avium compared to the erythro isomers, their potential against other pathogens continues to be an area of interest. nih.govplos.org The development of novel mefloquine-based organic salts is being explored to improve physicochemical properties like solubility and permeability, which could enhance efficacy against targets like M. tuberculosis. nih.gov

Long-term Impact of Enantiomer-Specific Drug Development

The development of single-enantiomer drugs from previously approved racemic mixtures, a practice known as chiral switching, represents a significant evolution in pharmaceutical science. chiralpedia.com This strategy is rooted in the understanding that enantiomers, despite being mirror images, can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body. mdpi.comresearchgate.net The long-term impact of this shift towards enantiopure formulations is multifaceted, encompassing clinical, economic, and regulatory dimensions that collectively shape the future of therapeutic medicine.

The primary clinical driver for enantiomer-specific development is the potential for an improved therapeutic index. mdpi.com Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or contribute to adverse effects. researchgate.netacs.org A long-term benefit of isolating the eutomer is the potential for a more favorable and predictable clinical outcome. For instance, in the case of the local anesthetic bupivacaine, the (S)-enantiomer (levobupivacaine) was found to be significantly less cardiotoxic than the (R)-enantiomer, leading to the development of a safer product. mdpi.com Similarly, the antimalarial drug mefloquine is a racemic mixture of (+)-erythro-mefloquine and (-)-erythro-mefloquine. nih.gov The (-)-enantiomer is associated with severe neuropsychiatric side effects, such as anxiety, depression, and psychosis, due to its binding to adenosine receptors in the brain, whereas the (+)-enantiomer is the more effective antimalarial agent and does not bind as tightly to these receptors. ru.nlresearchgate.net Developing an enantiopure version of (+)-mefloquine could, therefore, significantly reduce the risk of long-term psychiatric adverse events for patients requiring the drug. ru.nl Research has also evaluated the diastereomers of mefloquine, with studies indicating weaker in vitro activity for this compound and (-)-threo-mefloquine compared to the erythro forms. nih.gov

From a pharmacokinetic perspective, enantiomer-specific drugs often lead to simpler and more predictable concentration-effect curves. researchgate.net The two enantiomers of a racemic drug can have different rates of absorption, distribution, metabolism, and excretion. nih.gov This can lead to complex pharmacokinetic profiles that may vary between individuals. Isolating a single enantiomer can result in more predictable dosing and a reduced potential for drug-drug interactions. mdpi.comresearchgate.net The kinetics of mefloquine's enantiomers, for example, differ extensively, with the (-)-SR-mefloquine enantiomer showing a longer half-life after repeated dosing, making the modeling of the racemic mixture inadequate for predicting long-term exposure. nih.gov

Economically, the long-term impact of chiral switching is complex. Pharmaceutical companies may use this strategy to extend a product's life cycle and patent protection, effectively maintaining market exclusivity after the patent for the original racemate expires. chiralpedia.compharmtech.com This practice, sometimes termed "evergreening," has been criticized when the resulting single-enantiomer drug offers no significant clinical advantage over the cheaper, soon-to-be-generic racemate. gabi-journal.netdrugpatentwatch.com The case of esomeprazole (B1671258) (the S-isomer of omeprazole) is a frequently cited example where the chiral switch allowed the manufacturer to maintain monopoly prices, increasing costs for both consumers and healthcare systems without providing a substantial therapeutic improvement over the original. gabi-journal.net However, when a chiral switch leads to a genuinely safer or more effective medicine, the long-term health economic benefits can be substantial, stemming from reduced adverse events and improved patient outcomes. A recent study found that pure enantiomers have a longer mean survival time on the market before withdrawal for safety reasons compared to racemic mixtures and achiral drugs. mdpi.com

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development of stereoisomeric drugs. chiralpedia.comnih.gov A single-enantiomer product derived from a racemate is typically treated as a new molecular entity, requiring a comprehensive data package for approval. chiralpedia.com Regulators often expect a clear demonstration of clinical superiority or an improved safety profile to justify the switch. chiralpedia.com This stringent oversight aims to ensure that new enantiopure drugs provide real value to patients and are not purely a marketing strategy. chiralpedia.comdrugpatentwatch.com

Q & A

Q. Q1: What are the validated synthetic routes for (+)-Threo-Mefloquine, and how can researchers ensure enantiomeric purity during synthesis?

Methodological Answer: Synthetic protocols should prioritize stereochemical control, as the (+)-Threo isomer exhibits distinct pharmacokinetic properties. Key steps include:

- Chiral resolution : Use chiral auxiliaries or chromatography (e.g., HPLC with chiral stationary phases) to isolate the desired enantiomer .

- Analytical validation : Confirm enantiomeric purity via circular dichroism (CD) or nuclear Overhauser effect (NOE) spectroscopy. Cross-reference with published NMR data to verify structural integrity .

- Reproducibility : Document reaction conditions (temperature, solvent ratios, catalysts) in detail to enable replication .

Q. Q2: How do researchers assess the in vitro antimalarial activity of this compound against resistant Plasmodium strains?

Methodological Answer: Standardized assays include:

- IC₅₀ determination : Use synchronized Plasmodium falciparum cultures (e.g., 3D7 or Dd2 strains) in 96-well plates, with hypoxanthine incorporation to quantify growth inhibition .

- Resistance profiling : Compare results across strains with known genetic mutations (e.g., pfcrt or pfmdr1 polymorphisms) to identify resistance mechanisms .

- Controls : Include chloroquine and artemisinin derivatives as reference compounds to contextualize potency .

Advanced Research Questions

Q. Q3: What experimental designs resolve contradictions in this compound’s neurotoxicity reported across preclinical studies?

Methodological Answer: Address discrepancies through:

- Dose-response stratification : Test multiple concentrations (e.g., 1–100 µM) in neuronal cell lines (SH-SY5Y, primary astrocytes) to identify toxicity thresholds .

- Mechanistic studies : Evaluate mitochondrial dysfunction (JC-1 staining for membrane potential) and oxidative stress markers (ROS assays) to pinpoint toxicity pathways .

- Species-specific models : Compare rodent vs. human-derived cells to assess translational relevance .

Q. Q4: How can computational modeling predict this compound’s binding affinity to non-target proteins (e.g., human ion channels)?

Methodological Answer: Employ multi-scale approaches:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with Kv1.3 or NMDA receptors, prioritizing residues with high conservation scores .

- MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes .

- Validation : Cross-validate predictions with experimental mutagenesis data (e.g., patch-clamp electrophysiology on HEK293 cells expressing mutant channels) .

Q. Q5: What statistical methods are optimal for analyzing pharmacokinetic data variability in this compound clinical trials?

Methodological Answer: Adopt robust frameworks:

- Population PK modeling : Use NONMEM or Monolix to estimate inter-individual variability (IIV) and covariate effects (e.g., CYP2C8 polymorphisms) .

- Bayesian hierarchical models : Account for sparse sampling in pediatric or geriatric cohorts .

- Sensitivity analysis : Test assumptions (e.g., absorption rate constants) to identify drivers of variability .

Data Contradiction and Reproducibility

Q. Q6: How should researchers address conflicting reports on this compound’s efficacy in cerebral malaria models?

Methodological Answer: Systematic reconciliation involves:

- Model standardization : Adopt the murine Plasmodium berghei ANKA model with defined endpoints (e.g., blood-brain barrier integrity via Evans blue assay) .

- Endpoint harmonization : Use unified metrics (e.g., parasite burden, survival curves) to enable cross-study comparisons .

- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

Q. Q7: What protocols ensure reproducibility in measuring this compound’s off-target effects on cardiac ion channels?

Methodological Answer:

- Patch-clamp standardization : Use HEK293 cells stably expressing hERG channels, with temperature control (36°C ± 1°C) and internal/external solution consistency .

- Blinded data acquisition : Minimize observer bias by anonymizing treatment groups during analysis .

- Data transparency : Share raw current traces and analysis scripts via repositories like Zenodo or Figshare .

Ethical and Reporting Standards

Q. Q8: How can researchers align this compound studies with FAIR data principles?

Methodological Answer:

- Metadata annotation : Use standardized ontologies (e.g., ChEBI for chemical identity, NCBI Taxonomy for parasite strains) .

- Code availability : Publish analysis pipelines in GitHub with version control and DOI assignment .

- Ethical compliance : Disclose animal welfare protocols (ARRIVE guidelines) or clinical trial registrations (e.g., ClinicalTrials.gov ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.